Octadec-9-enedioic acid
Description
Properties
IUPAC Name |
octadec-9-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLKVIQSIHEQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4494-16-0 | |
| Record name | 9-Octadecenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4494-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | octadec-9-enedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Catalyst Selection
Metathesis proceeds via a [2+2] cycloaddition mechanism, where the catalyst facilitates the redistribution of alkylidene groups. The choice of catalyst significantly impacts selectivity and yield:
-
Hoveyda-Grubbs catalyst : Achieves 82% yield of this compound at 45°C under solvent-free conditions.
-
Second-generation Grubbs catalyst : Requires lower catalyst loading (0.1 mol%) but may produce higher byproduct concentrations.
Pressure and temperature are critical parameters. Optimal performance is observed at 2 bar pressure and 50°C , with oleic acid conversions exceeding 90%.
Byproduct Formation and Mitigation
Key byproducts include:
-
Octadec-9-ene : Formed via self-metathesis (13.76–17.4% yield).
-
Elaidic acid : A trans isomer byproduct (18.81–20.31% yield).
Pretreatment of oleic acid with sorbents (e.g., molecular sieves) reduces byproduct formation by removing trace moisture and polar impurities.
Biotransformation Using Candida tropicalis
Biotransformation offers a sustainable alternative to chemical synthesis, leveraging microbial ω-oxidation pathways.
Fermentation Process Design
Process Optimization Challenges
-
Glucose feed rate : Excessive glucose induces lipid body formation, sequestering oleic acid and reducing yield.
-
Oxygen transfer : High oxygen demand (≥50% dissolved oxygen) is critical for ω-oxidase activity.
Ultrasound-Assisted Metathesis
Ultrasonic irradiation (20 kHz, 20% power output) enhances reaction efficiency by:
-
Reducing reaction time from 24 hours to 6 hours.
-
Improving catalyst dispersion, achieving comparable yields (80–82%) with 30% less catalyst.
Industrial-Scale Production Strategies
Solvent-Free Systems
Operating without solvents minimizes side reactions and simplifies purification. Industrial trials demonstrate:
Catalyst Recycling
Heterogeneous ruthenium catalysts supported on mesoporous silica enable 5–7 reuse cycles with <10% activity loss.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Byproducts (%) | Scalability | Sustainability |
|---|---|---|---|---|
| Catalytic Metathesis | 80–82 | 15–20 | High | Moderate |
| Biotransformation | 30–35 | <5 | Moderate | High |
| Ultrasound-Assisted | 80–82 | 10–15 | High | Moderate |
Key Trade-offs : While catalytic metathesis offers superior yields, biotransformation aligns better with green chemistry principles.
Case Studies in Process Optimization
Pressure-Dependent Yield Enhancement
Increasing pressure from 1.5 bar to 2.5 bar improves oleic acid conversion from 84% to 94%, though excessive pressure (>3 bar) promotes oligomerization.
Sorbent Pretreatment Efficacy
Pretreating oleic acid with dried molecular sieves (90°C under vacuum) increases this compound yield by 12% by reducing side reactions.
Analytical Validation Techniques
Gas Chromatography (GC)
Post-reaction esterification with BF₃-MeOH enables precise quantification:
Chemical Reactions Analysis
Types of Reactions
Octadec-9-enedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
Chemical Synthesis
Polymer Production:
Octadec-9-enedioic acid serves as a precursor for the synthesis of various polymers, particularly bio-based cross-linked polymers. The presence of the double bond allows for further modifications, such as epoxidation, which can enhance the properties of the resulting materials. Its utilization in producing biodegradable plastics is particularly noteworthy, aligning with the growing demand for environmentally friendly materials.
Table 1: Comparison of Polymerization Applications
| Application | Description | Benefits |
|---|---|---|
| Bio-based Polymers | Used in the synthesis of polyesters and polyamides | Reduces reliance on fossil fuels |
| Cross-linked Polymers | Acts as a monomer for creating cross-linked structures | Enhances mechanical properties |
Biotechnological Applications
Biocatalysis:
The production of cis-octadec-9-enedioic acid can be efficiently achieved through biotransformation using Candida tropicalis. This yeast strain catalyzes the conversion of oleic acid into cis-ODA via ω-oxidation, making it a sustainable alternative to traditional chemical synthesis methods. Optimization studies have shown that parameters such as glucose feed rate significantly influence product yield, with optimal conditions yielding high concentrations of cis-ODA.
Case Study: Biotransformation Optimization
A study demonstrated that maintaining an alkaline pH during the biotransformation phase improved oleic acid solubility and enhanced cis-ODA production. The peak volumetric productivity achieved was 0.56 g/L/h with a final titre of approximately 45 g/L under optimized conditions .
Biological Research
Metabolic Pathways:
this compound is investigated for its role in lipid metabolism and cellular signaling pathways. It has been shown to influence lipid body formation in yeast cells, which is crucial for understanding metabolic disorders and developing therapeutic strategies.
Therapeutic Potential:
Research is ongoing to explore the compound's potential in drug delivery systems due to its compatibility with biological membranes and ability to modulate lipid metabolism.
Environmental Applications
Biodegradable Materials:
Given its origins from renewable resources, this compound is being explored in the development of biodegradable materials that can replace conventional plastics. Its incorporation into polymer formulations can improve biodegradability while maintaining desirable mechanical properties.
Analytical Methods
Detection and Quantification:
High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC–ESI–MS) has been developed for the analysis of this compound in various samples, including those derived from natural sources like suberin . This method allows for precise quantification and characterization of this compound in complex mixtures.
Table 2: HPLC–ESI–MS Method Validation Parameters
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 75.8 pg/µl |
| Limit of Quantification (LOQ) | 223 pg/µl |
| Concentration Range | 0.01–1 µmol/L |
Mechanism of Action
The mechanism of action of 9-octadecenedioic acid involves its interaction with various molecular targets and pathways:
PPARγ Activation: It activates peroxisome proliferator-activated receptor gamma (PPARγ), which regulates gene expression related to lipid metabolism and inflammation.
Tyrosinase Inhibition: It inhibits tyrosinase, an enzyme involved in melanin synthesis, thereby reducing pigmentation.
Anti-inflammatory Effects: It reduces inflammation by modulating the expression of inflammatory cytokines.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Octadec-9-enedioic Acid and Analogous Compounds
Key Observations :
- Chain Length and Flexibility : this compound’s long chain enhances polymer flexibility compared to shorter diacids like adipic acid (C6), which forms rigid polyamides. Its unsaturation introduces kinks, reducing crystallinity in polyesters .
- Functional Groups: Unlike hydroxyacids (e.g., 18-hydroxy-9-octadecenoic acid), its dual carboxylic groups enable polycondensation reactions for high-molecular-weight polymers .
- Double Bond Configuration : The Z-configuration differentiates it from elaidic acid (E-configuration), affecting intermolecular interactions and thermal stability .
Material Properties in Polymer Chemistry
Table 2: Polymer Performance Metrics
Research Findings :
- Polyesters derived from this compound exhibit lower glass transition temperatures (Tg) compared to aromatic polyesters but higher flexibility than adipic acid-based nylons .
- Enzymatic degradation studies show 60–70% mass loss in 12 weeks for this compound polymers, outperforming petrochemical-derived polymers .
Biological Activity
Overview
Octadec-9-enedioic acid, also known as 1,18-octadecadienoic acid, is a long-chain unsaturated dicarboxylic acid derived from oleic acid. It plays a significant role in various biological processes and has garnered attention for its potential applications in biochemistry, medicine, and industry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and is characterized by two carboxylic acid groups and a double bond between carbon atoms 9 and 10. Its structure allows it to participate in various biochemical reactions, including polymer synthesis and metabolic processes.
Biochemical Pathways
The primary biochemical pathway involving this compound is the ω-oxidation of oleic acid, catalyzed by specific enzymes in microorganisms such as Candida tropicalis. This process converts oleic acid into this compound through a series of oxidation steps. The compound's production is influenced by environmental factors such as pH and glucose concentration, which affect enzyme activity and substrate solubility .
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling : It modulates lipid signaling pathways that are crucial for cell communication and metabolism.
- Gene Expression : The compound can affect the transcription of genes involved in fatty acid metabolism and energy production.
- Lipid Body Formation : In Candida tropicalis, high glucose concentrations lead to increased storage of oleic acid as triacylglycerols in lipid bodies, influencing overall lipid metabolism .
Case Studies
- Biotransformation Efficiency : A study optimized the production of this compound using a bench-top bioreactor system. The results indicated that adjusting pH to 8.0 during the biotransformation phase significantly enhanced oleic acid solubility and conversion rates .
- Glucose Feed Rate Impact : Research demonstrated that varying glucose feed rates affected the expression of cytochrome P450 enzymes involved in fatty acid oxidation. Higher glucose concentrations repressed these enzymes, leading to reduced this compound production despite increased biomass .
- Therapeutic Potential : Preliminary studies suggest that this compound may have anti-inflammatory properties and could be explored for therapeutic applications in metabolic disorders. Its role as a potential biomarker for certain diseases is also under investigation .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₂O₄ |
| Log P (octanol-water) | 4.62 |
| Solubility | Moderately soluble (0.0114 mg/ml) |
| CYP Inhibition | CYP2C9 inhibitor |
| Biological Activity | Lipid metabolism modulation |
Industrial Applications
This compound is utilized in:
Q & A
Q. What are the established methods for synthesizing Octadec-9-enedioic acid, and how do reaction conditions influence yield?
this compound is primarily synthesized via olefin metathesis of monounsaturated fatty acids (e.g., oleic acid) using ruthenium-based catalysts. For example:
- Grubbs second-generation catalyst (0.1 mol%) achieves 82% yield in solvent-free conditions at 45°C for 24 hours, producing both the diacid and olefin byproducts .
- Ultrasound-assisted protocols improve reaction efficiency by enhancing mass transfer and reducing catalyst loading (0.02 mmol, 0.1 mol%) .
Key variables include catalyst type, solvent choice, and reaction time. Lower yields (<50%) are observed with non-optimized catalysts like Hoveyda-Grubbs .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption at 1699 cm⁻¹ (C=O stretch) and 975 cm⁻¹ (trans C=C) .
- Mass Spectrometry : Trimethylsilyl derivatives show diagnostic ions at m/z 366 ([M – 90]⁺), 276 ([M – 180]⁺), and 248 ([M – 208]⁺) .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of polyesters from this compound for tailored thermal properties?
- Monomer Selection : Condensation with 1,6-hexanediol (aliphatic) vs. 4,4′-biphenol (aromatic) alters glass-transition temperatures (Tg). Aromatic polyesters exhibit higher Tg (e.g., 65°C vs. 45°C) due to rigid backbones .
- Reaction Monitoring : Use GPC for molecular weight distribution and DSC for thermal stability analysis.
- Biodegradability Testing : Enzymatic hydrolysis (lipases) or soil burial assays quantify degradation rates, with aromatic polyesters showing slower breakdown .
Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound synthesis?
Contradictions arise from:
- Catalyst Stability : Grubbs catalysts degrade under prolonged ultrasound irradiation, reducing yield reproducibility .
- Solvent Effects : Polar solvents (e.g., dichloromethane) may stabilize intermediates but increase side reactions compared to solvent-free systems .
- Validation : Cross-check NMR and GC data to confirm product ratios. For example, GC analysis of olefin byproducts (e.g., octadec-9-ene) can indirectly validate diacid purity .
Q. What methodologies are recommended for studying the inhibition of melanin synthesis by this compound in cosmetic applications?
- In Vitro Assays : Use B16 melanoma cells to measure tyrosinase activity (via L-DOPA oxidation) and melanin content (spectrophotometry at 405 nm). Dose-response curves (0.1–1.0 mM) identify IC₅₀ values .
- Mechanistic Studies : Western blotting for MITF (microphthalmia-associated transcription factor) and TRP-1/2 expression clarifies signaling pathways .
Key Recommendations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
